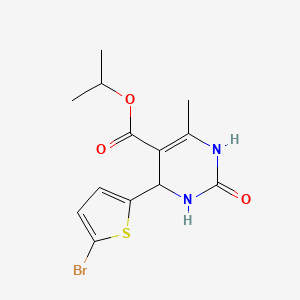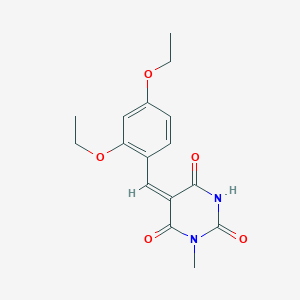![molecular formula C25H34N2 B15033900 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B15033900.png)
1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-ethylphenylmethyl group and a 4-phenylcyclohexyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 4-ethylbenzyl chloride, followed by the introduction of the 4-phenylcyclohexyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its pharmacological properties, such as potential anti-inflammatory, analgesic, or antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmitter signaling and leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Chlorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- 1-[(4-Methylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
- 1-[(4-Fluorophenyl)methyl]-4-(4-phenylcyclohexyl)piperazine
Comparison: 1-[(4-Ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of the 4-ethylphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties. Compared to its analogs with different substituents (e.g., chloro, methyl, fluoro), the ethyl group may enhance lipophilicity, potentially affecting the compound’s absorption, distribution, metabolism, and excretion (ADME) profile.
Eigenschaften
Molekularformel |
C25H34N2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-[(4-ethylphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C25H34N2/c1-2-21-8-10-22(11-9-21)20-26-16-18-27(19-17-26)25-14-12-24(13-15-25)23-6-4-3-5-7-23/h3-11,24-25H,2,12-20H2,1H3 |
InChI-Schlüssel |
QATIZVULOCDWKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B15033822.png)
![3-amino-7,7-dimethyl-N-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B15033827.png)
![2-{(2E)-2-[(2E)-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B15033835.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B15033838.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033852.png)
![N-[(2Z)-3-butyl-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15033856.png)
![(7E)-7-(3,4-dimethoxybenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15033860.png)

![3-(2-methoxyphenyl)-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B15033879.png)
![5-hexylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15033884.png)
![1-benzyl-N-[3-(cyclopentyloxy)-4-methoxyphenyl]piperidine-3-carboxamide](/img/structure/B15033889.png)
![3-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid](/img/structure/B15033905.png)
